

Technical Analysis of Octopamine Camphorsulfonate (CSA) Salt

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Compound of Interest

Compound Name: *D(-)-Octopamine CSA salt*

CAS No.: 1693-64-7

Cat. No.: B607179

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Executive Summary & Chemical Identity

Octopamine Camphorsulfonate (Octopamine CSA) represents a specialized salt form of the biogenic amine octopamine, utilized primarily for chiral resolution and enhanced stability in research formulations. While octopamine hydrochloride is the standard for general adrenergic studies, the camphorsulfonate salt is critical when enantiomeric purity is paramount. The bulky, chiral camphorsulfonate counterion allows for the separation of octopamine's optical isomers via diastereomeric crystallization, a fundamental technique in producing high-purity D(-)-octopamine (the biologically active enantiomer).^{[1][2]}

Physicochemical Profile

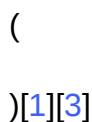
The salt is formed by the neutralization of the basic amino group of octopamine with the strong organic acid, camphor-10-sulfonic acid (CSA).^{[1][2]}

Property	Data Specification
Compound Name	Octopamine Camphorsulfonate (CSA) Salt
Systematic Name	4-[(1R)-2-Amino-1-hydroxyethyl]phenol; (1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid
CAS Number	1693-64-7 (for D(-)-Octopamine CSA)
Molecular Formula	C ₁₈ H ₂₇ NO ₆ S
Molecular Weight	385.48 g/mol
Stoichiometry	1:1 (Octopamine : CSA)
Appearance	White to off-white crystalline solid
Solubility	High in DMSO, Methanol; Moderate in Water; Low in Ethyl Acetate (crucial for crystallization)

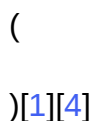
Component Analysis

The molecular weight is derived from the summation of the free base and the acid, conserving mass during proton transfer:

- Octopamine (Free Base):



- Camphorsulfonic Acid (CSA):



- Net Calculation:



Synthesis & Chiral Resolution Methodology

The primary utility of the CSA salt lies in optical resolution. Octopamine possesses a chiral center at the

-carbon.^[2] Synthetic octopamine is typically racemic (

).^[1] To isolate the biologically potent D(-)-enantiomer, researchers utilize (1S)-(+)-10-Camphorsulfonic acid as a resolving agent.^{[1][2][5]}

The Mechanism of Resolution

Unlike enantiomers (which have identical physical properties in achiral environments), diastereomers have distinct physical properties, including solubility.^{[1][6]}

- Reaction:

- Differentiation: The

and

salts are diastereomers.^{[1][7]} One will be less soluble in a specific solvent system, precipitating out as a pure crystal.

Protocol: Diastereomeric Crystallization of Octopamine

Note: This protocol assumes a starting racemic mixture.

Step 1: Solubilization Dissolve 10.0 g of racemic Octopamine free base in 150 mL of absolute ethanol. Heat to 60°C to ensure complete dissolution.

Step 2: Acid Addition Slowly add 15.2 g (1.0 eq) of (1S)-(+)-10-Camphorsulfonic acid dissolved in 50 mL of warm ethanol. Stir vigorously. The solution may darken slightly due to oxidation sensitivity of the phenol group; maintain an inert atmosphere (

) if high purity is required.^[1]

Step 3: Nucleation & Crystallization Allow the mixture to cool slowly to room temperature (25°C) over 4 hours.

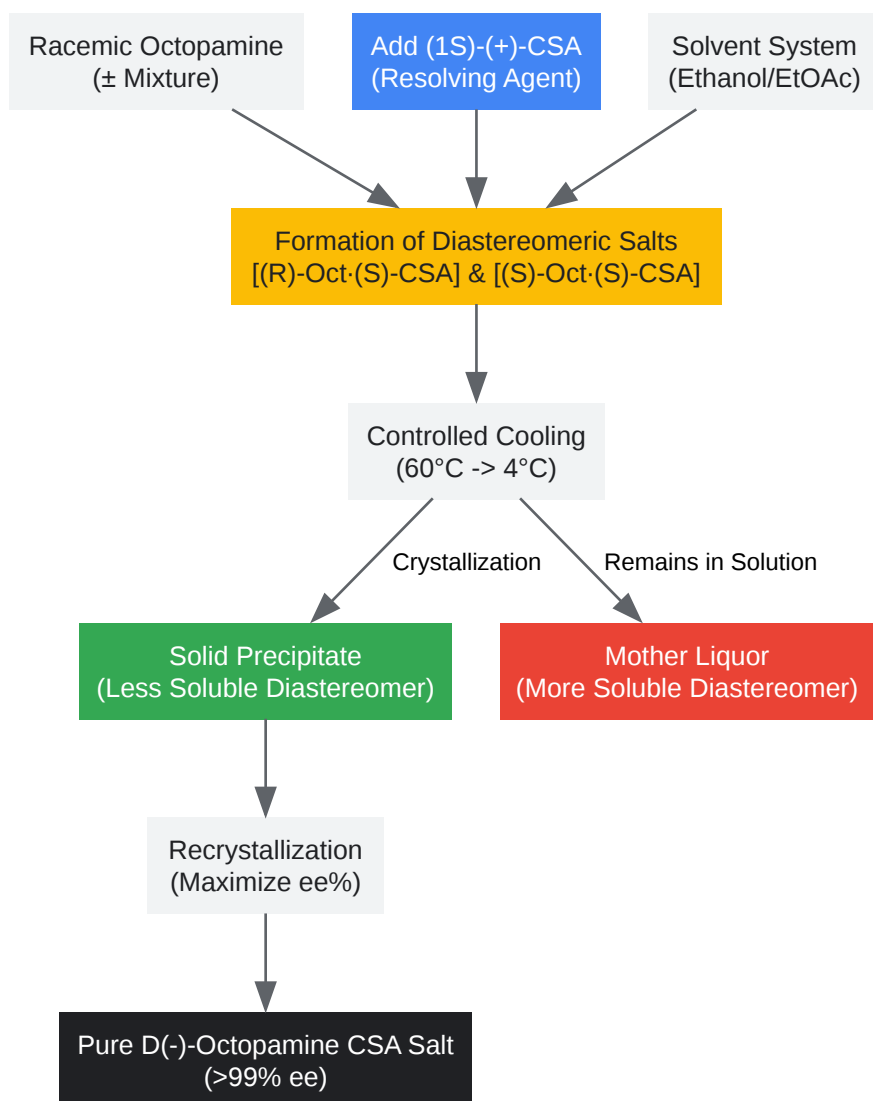
- Critical Control Point: If precipitation does not occur, seed the solution with a micro-crystal of pure D-Octopamine CSA salt.
- Cool further to 4°C for 12 hours to maximize yield.

Step 4: Filtration & Washing Filter the white precipitate (the less soluble diastereomer). Wash the cake with cold ethyl acetate (

) to remove residual mother liquor containing the unwanted diastereomer.[1]

Step 5: Validation Dry the solid under vacuum. Verify the enantiomeric excess (ee%) using chiral HPLC or polarimetry.[1]

Visualization: Chiral Resolution Workflow



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Caption: Workflow for isolating enantiomerically pure Octopamine CSA salt via diastereomeric crystallization.

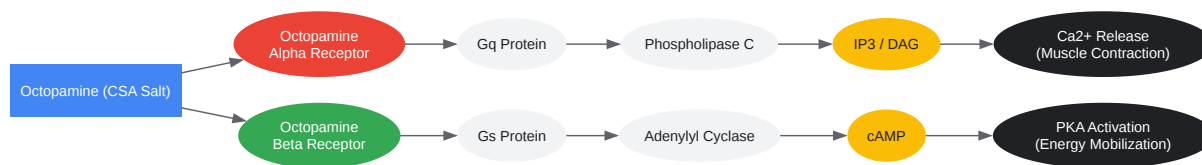
Biological Applications & Signaling

Octopamine is the invertebrate analogue of norepinephrine.[3] The CSA salt form is frequently used in physiological experiments where precise dosing of the active enantiomer is required to map octopaminergic pathways without the confounding effects of the inactive isomer.

Key Signaling Pathways[1][2]

- Invertebrates (Primary): Octopamine binds to Octopamine Receptors (OARs), which are G-protein coupled receptors (GPCRs).[1][2]
 - Oct
 - R: Homologous to mammalian
 - adrenergic receptors.[2] Increases intracellular
 - . [1]
 - Oct
 - R: Homologous to mammalian
 - adrenergic receptors.[2] Increases cAMP via Adenylyl Cyclase.
- Vertebrates (Trace Amine): Octopamine acts as a trace amine, binding to TAAR1 (Trace Amine-Associated Receptor 1) and exhibiting weak agonist activity at
 - adrenergic receptors.[2]

Visualization: Octopaminergic Signaling



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Caption: Dual-pathway activation by Octopamine via Gq and Gs coupled GPCRs.[1][2]

Analytical Validation

To confirm the identity of the synthesized Octopamine CSA salt, the following analytical parameters must be met.

Method	Expected Observation
H-NMR (DMSO-d6)	<p>Octopamine:</p> <p>6.8-7.2 (aromatic AA'BB'),</p> <p>4.8 (methine chiral center).[1][2] CSA:</p> <p>0.7-1.1 (methyl groups of camphor),</p> <p>2.4-3.0 (sulfonate methylene).[1][2] Look for 1:1 integration ratio between aromatic protons and camphor methyls.</p>
Melting Point	Distinct from free base. Typically sharp (e.g., >180°C, decomposition) for pure salt.[1]
Polarimetry	<p>Specific rotation</p> <p>must match literature values for the salt (sum of Octopamine and CSA rotations).</p>

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4581, Octopamine. Retrieved from [\[Link\]](#)^{[1][2]}

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Sources

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